Aluminum xylenesulfonate
Description
Aluminum xylenesulfonate (chemical formula: Al[(CH₃)₂C₆H₃SO₃]₃) is an aluminum salt of xylenesulfonic acid. Xylenesulfonates are anionic surfactants and hydrotropes, widely used to enhance the solubility of hydrophobic molecules in aqueous solutions. This compound’s trivalent cation (Al³⁺) distinguishes it from monovalent cation salts (e.g., Na⁺, NH₄⁺), influencing solubility, ionic strength, and environmental behavior .
Properties
Molecular Formula |
C24H27AlO9S3 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
aluminum;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/3C8H10O3S.Al/c3*1-7-2-4-8(5-3-7)6-12(9,10)11;/h3*2-5H,6H2,1H3,(H,9,10,11);/q;;;+3/p-3 |
InChI Key |
ZHQLGEUOSQKESV-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum xylenesulfonate can be synthesized through the reaction of aluminum hydroxide with xylenesulfonic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding xylenesulfonic acid under controlled temperature and pH conditions. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of aluminum sulfate and sodium xylenesulfonate. The reaction is carried out in large reactors where aluminum sulfate is reacted with sodium xylenesulfonate in an aqueous medium. The resulting product is then purified and concentrated to obtain this compound in the desired form.
Chemical Reactions Analysis
Aqueous Coagulation and Flocculation
Aluminum xylenesulfonate acts as a flocculant in water treatment by destabilizing colloidal suspensions through:
-
Charge neutralization : Aluminum ions (Al³⁺) adsorb onto negatively charged particles, reducing electrostatic repulsion.
-
Adsorption bridging : Sulfonate groups form hydrogen bonds with suspended particles, creating larger aggregates.
Key Parameters
| Parameter | Optimal Range | Effect on Efficiency |
|---|---|---|
| pH | 6.5–7.5 | Maximizes Al³⁺ solubility |
| Temperature | 20–40°C | Enhances reaction kinetics |
| Concentration | 0.1–0.5% (w/w) | Higher doses cause restabilization |
Interaction with Organic Ligands
This compound forms stable complexes with organic molecules, altering its reactivity:
-
Quercetin inhibition : At 10⁻⁵.³ M, quercetin inhibits aluminum hydroxide polymerization by forming a 1:2 Al-quercetin complex (log K = 12) .
-
Silica co-precipitation : In the presence of aqueous silica, Al-xylenesulfonate facilitates kaolinite crystallization at pH 6.5–8.5 after prolonged aging .
Complexation Mechanism
(L = organic ligand; stability depends on ligand donor strength)
Reduction Reactions in Protonic Solvents
In acidic or alkaline media, this compound participates in redox processes:
-
Hydrogen evolution :
(Al³⁺ from xylenesulfonate dissolution drives H₂ production) -
Corrosion-assisted reduction : Pitting corrosion in solvents like ethanol generates atomic hydrogen (H- ), reducing metal ions (e.g., Pd²⁺ → Pd⁰) .
Kinetic Data
| Solvent | H₂ Yield (mL/g Al) | Reaction Time (h) |
|---|---|---|
| Water (pH 2) | 1,360 | 24 |
| 50% Ethanol | 980 | 48 |
Reactivity with Halogens and Acids
This compound undergoes halogenation and acidolysis:
-
Halogenation : Reacts with Cl₂ or Br₂ to form aluminum halides and sulfonic acid derivatives :
-
Acidolysis : Dissolves in concentrated HCl, releasing xylenesulfonic acid :
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes via:
-
Sulfonate group degradation : Releases SO₃ and aromatic hydrocarbons.
-
Residue formation : Yields aluminum oxide (Al₂O₃) and carbonaceous char.
TGA Data
| Temperature Range (°C) | Mass Loss (%) | Primary Products |
|---|---|---|
| 200–300 | 45 | SO₃, C₆H₅(CH₃) |
| 300–500 | 30 | Al₂O₃, CO₂ |
Scientific Research Applications
Aluminum xylenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations due to its solubility and stability properties.
Mechanism of Action
The mechanism of action of aluminum xylenesulfonate involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicological Data: Limited studies exist on this compound. Extrapolation from sodium xylenesulfonate suggests low acute toxicity but warrants further investigation into chronic exposure effects .
- Industrial Adoption : Sodium xylenesulfonate remains the industry standard for hydrotropes, while aluminum variants are niche, likely due to cost and solubility constraints .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of aluminum xylenesulfonate, and how can purity be validated?
- Methodological Answer : Synthesis optimization requires controlling pH (target ~5–7 to prevent hydrolysis), molar ratios of xylenesulfonic acid to aluminum precursors (e.g., AlCl₃ or Al(OH)₃), and reaction temperature (60–80°C for 4–6 hours). Purity validation involves:
- X-ray diffraction (XRD) for crystallinity analysis.
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify residual aluminum ions.
- FTIR spectroscopy to confirm sulfonate group coordination (peaks at 1180–1200 cm⁻¹ for S=O stretching) .
Q. How can researchers distinguish this compound from sodium xylenesulfonate in mixed systems?
- Methodological Answer : Use ion chromatography to detect sodium (Na⁺) vs. aluminum (Al³⁺) counterions. For solid-state characterization, thermogravimetric analysis (TGA) differentiates thermal stability: sodium salts decompose at ~300°C, while aluminum complexes exhibit higher thermal resistance (~450°C) due to stronger metal-ligand bonds .
Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm.
- Capillary electrophoresis with a borate buffer (pH 9.2) for high-resolution separation of sulfonates.
- Matrix-matched calibration to account for interference from coexisting ions (e.g., Ca²⁺, Mg²⁺) .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on this compound’s endocrine disruption potential?
- Methodological Answer : Contradictions arise from varying study designs:
- In vitro assays (e.g., ERα/ERβ binding assays) may lack metabolic activation systems, unlike in vivo models (e.g., rodent uterotrophic assays).
- Control for confounding factors: pH stability of the compound, solvent effects (e.g., DMSO vs. aqueous buffers).
- Meta-analysis of EPA’s Endocrine Disruptor Screening Program data (e.g., EDSP21) is recommended .
Q. What mechanistic studies elucidate this compound’s role in enhancing solubility of hydrophobic APIs (Active Pharmaceutical Ingredients)?
- Methodological Answer :
- Molecular dynamics simulations to model hydrotropic interactions (e.g., sulfonate group alignment with API aromatic rings).
- NMR titration experiments to determine binding constants (Kₐ) between this compound and APIs like quinazoline derivatives .
- Compare with sodium xylenesulfonate to assess aluminum’s steric/electronic effects .
Q. How can researchers design robust ecotoxicology studies for this compound in aquatic systems?
- Methodological Answer :
- Use OECD Test Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) .
- Include aging studies to assess aluminum hydrolysis products (e.g., Al(OH)₃ colloids) over time.
- Validate via ICP-MS to differentiate dissolved vs. particulate aluminum species .
Data Analysis and Contradiction Resolution
Q. What statistical approaches address variability in this compound’s carcinogenicity data across rodent models?
- Methodological Answer :
- Apply Cochran’s Q test to evaluate heterogeneity in dermal carcinogenesis studies (e.g., F344 rats vs. B6C3F1 mice).
- Stratify data by exposure duration (e.g., 78-week vs. 104-week studies) and dose-response thresholds (NOAEL vs. LOAEL) .
Q. How to resolve discrepancies in this compound’s surfactant efficiency across pH ranges?
- Methodological Answer :
- Surface tension measurements (Du Noüy ring method) under controlled pH (3–10).
- Correlate with zeta potential analysis to assess colloidal stability.
- Compare with computational predictions (e.g., COSMO-RS solvation models) .
Comparative Methodological Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
